molecular formula C13H21NO2 B186393 2,2'-(3-Phenylpropylazanediyl)diethanol CAS No. 165377-37-7

2,2'-(3-Phenylpropylazanediyl)diethanol

Cat. No.: B186393
CAS No.: 165377-37-7
M. Wt: 223.31 g/mol
InChI Key: VDVWWRRBJNNKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is a chemical compound with the molecular formula C13H21NO2 It is known for its unique structure, which includes a phenylpropyl group attached to an ethanol backbone through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- typically involves the reaction of 3-phenylpropylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2,2’-[(2-hydroxyethyl)imino]bis-: Similar structure but with a hydroxyethyl group instead of a phenylpropyl group.

    Ethanol, 2,2’-[(methyl)imino]bis-: Contains a methyl group instead of a phenylpropyl group.

    Ethanol, 2,2’-[(ethyl)imino]bis-: Contains an ethyl group instead of a phenylpropyl group.

Uniqueness

Ethanol, 2,2’-[(3-phenylpropyl)imino]bis- is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobic interactions and can influence its reactivity and binding affinity with various targets.

Properties

CAS No.

165377-37-7

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[2-hydroxyethyl(3-phenylpropyl)amino]ethanol

InChI

InChI=1S/C13H21NO2/c15-11-9-14(10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2

InChI Key

VDVWWRRBJNNKQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN(CCO)CCO

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCO)CCO

Synonyms

2,2'-(3-phenylpropylazanediyl)diethanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[(2-Hydroxy-ethyl)-(3-phenyl-propyl)-amino]-ethanol was prepared according to the general method as outlined in example 83. Starting from diethanolamine (15.8 g, 151 mmol). and 1-bromo-3-phenylpropane (20 g, 101 mmol). Yield 21.31 g, (95%); yellow oil; MS: 223.9 (M+H)+.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

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